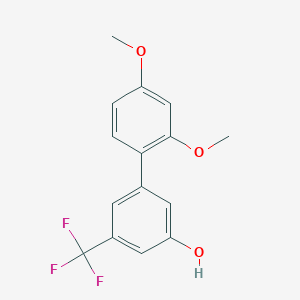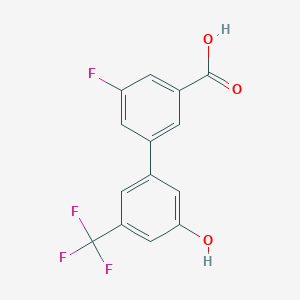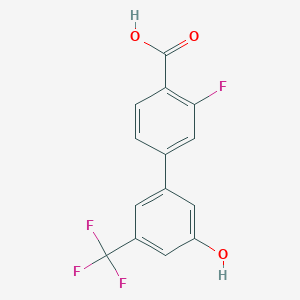
MFCD18316385
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “MFCD18316385” is a chemical substance with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a valuable compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of “MFCD18316385” involves several synthetic routes. One common method includes the use of triazolo ring compounds, which are reacted under specific conditions to form the desired product . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the purity and yield of the compound.
Industrial Production Methods: Industrial production of “this compound” often involves large-scale synthesis using optimized reaction conditions. The process is designed to be efficient and cost-effective, ensuring high yields and consistent quality. The preparation method is simple and suitable for industrial-scale production, making it feasible for widespread use .
Chemical Reactions Analysis
Types of Reactions: “MFCD18316385” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired products. For example, oxidation reactions may involve the use of water radical cations under ambient conditions .
Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used
Scientific Research Applications
“MFCD18316385” has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized for its potential therapeutic properties and interactions with biological molecules. In medicine, “this compound” is explored for its potential as a drug candidate, particularly in the treatment of specific diseases. Additionally, it has industrial applications in the production of advanced materials and chemicals .
Mechanism of Action
The mechanism of action of “MFCD18316385” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The detailed mechanism of action is studied to understand its therapeutic potential and optimize its use in various applications .
Comparison with Similar Compounds
Similar Compounds: Compounds similar to “MFCD18316385” include those with similar molecular structures and reactivity. Examples of similar compounds can be found using ligand similarity search tools, which identify compounds based on their physico-chemical properties .
Uniqueness: “this compound” is unique due to its specific molecular structure and the range of reactions it undergoes. Its distinct properties make it valuable for various scientific and industrial applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3O2/c1-20-13-3-2-8(6-12(13)15)9-4-10(14(16,17)18)7-11(19)5-9/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHOWQIYDIYRFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686682 |
Source


|
| Record name | 3'-Chloro-4'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262004-31-8 |
Source


|
| Record name | 3'-Chloro-4'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














